

AR-C155858: A Potent Inhibitor of Monocarboxylate Transporters MCT1 and MCT2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-C155858

Cat. No.: B1667588

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of **AR-C155858** against the monocarboxylate transporters MCT1 and MCT2. It includes detailed quantitative data on its binding affinity, experimental protocols for assessing its inhibitory effects, and a visualization of the key signaling pathways involved.

Quantitative Inhibition Data: K_i Values

AR-C155858 is a high-affinity inhibitor of both MCT1 and MCT2, demonstrating potent and selective inhibition of these transporters. The inhibitory constant (K_i) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are summarized in the table below.

Transporter	Ki Value	Cell System	Notes
MCT1	2.3 nM[1][2][3]	Rat Erythrocytes	Determined by inhibitor titrations of L-lactate transport.[2]
MCT2	< 10 nM	Xenopus laevis Oocytes	The precise Ki is noted to be significantly less than 10 nM based on inhibitor titration curves.

Experimental Protocols for Determining Inhibitory Activity

The determination of the Ki values for **AR-C155858** against MCT1 and MCT2 involves specific and sensitive experimental assays. The following are detailed methodologies adapted from published research.

Inhibition of MCT1 in Rat Erythrocytes

This protocol describes the measurement of **AR-C155858**'s inhibitory effect on MCT1-mediated L-lactate transport in rat erythrocytes.

Materials:

- Freshly isolated rat erythrocytes
- AR-C155858**
- L-[14C]lactate
- Uptake Buffer (pH 6.0): 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES
- Scintillation fluid

Procedure:

- Cell Preparation: Isolate rat erythrocytes and wash them in the appropriate buffer.
- Pre-incubation with Inhibitor: Pre-incubate the erythrocytes with varying concentrations of **AR-C155858** for a sufficient time to allow for equilibrium binding. A typical pre-incubation time is 45 minutes.
- Initiation of Uptake: Initiate the transport assay by adding L-[14C]lactate to the cell suspension.
- Uptake Measurement: Allow the uptake of L-[14C]lactate to proceed for a defined period (e.g., 2.5 minutes).
- Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.
- Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Plot the inhibition of L-lactate uptake as a function of the **AR-C155858** concentration to determine the IC₅₀, from which the K_i can be calculated using the Cheng-Prusoff equation.

Inhibition of MCT1 and MCT2 in *Xenopus laevis* Oocytes

This protocol details the expression of MCT1 and MCT2 in *Xenopus laevis* oocytes and the subsequent measurement of **AR-C155858** inhibition.

Materials:

- *Xenopus laevis* oocytes
- cRNA for human MCT1 and MCT2
- **AR-C155858**
- L-[14C]lactate
- Oocyte Injection and Incubation Buffers

- Uptake Buffer (pH 6.0): 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES
- Scintillation fluid

Procedure:

- Oocyte Preparation and cRNA Injection: Harvest and prepare *Xenopus* oocytes. Inject oocytes with the cRNA for either MCT1 or MCT2 and incubate for 72 hours to allow for protein expression.
- Pre-incubation with Inhibitor: Place the oocytes in the uptake buffer containing various concentrations of **AR-C155858** and pre-incubate for 45 minutes.
- Uptake Assay: Measure the uptake of L-[14C]lactate (e.g., at a concentration of 0.5 mM) over a period of 2.5 minutes.
- Washing and Lysis: After the incubation period, rapidly wash the oocytes with ice-cold buffer to remove extracellular radiolabel. Lyse individual oocytes.
- Scintillation Counting: Add scintillation fluid to the lysed oocytes and quantify the amount of incorporated L-[14C]lactate.
- Analysis: Determine the percentage of inhibition for each **AR-C155858** concentration and calculate the K_i value. It is important to note that the sensitivity of MCT2 to **AR-C155858** can be modulated by its associated ancillary protein (e.g., embigin or basigin).

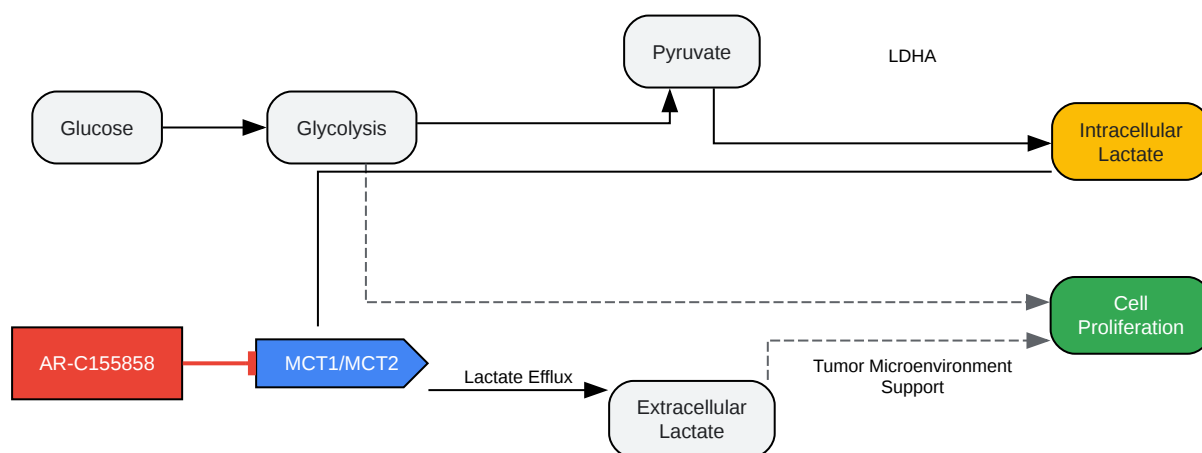
Signaling Pathways and Cellular Effects

The primary mechanism of action of **AR-C155858** is the direct inhibition of lactate transport mediated by MCT1 and MCT2. This blockade has significant downstream consequences on cellular metabolism and signaling, particularly in cancer cells that rely on high rates of glycolysis.

Impact on Cancer Cell Metabolism

In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This results in the production of large

amounts of lactate, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate. MCT1 and MCT2 are key transporters in this process.



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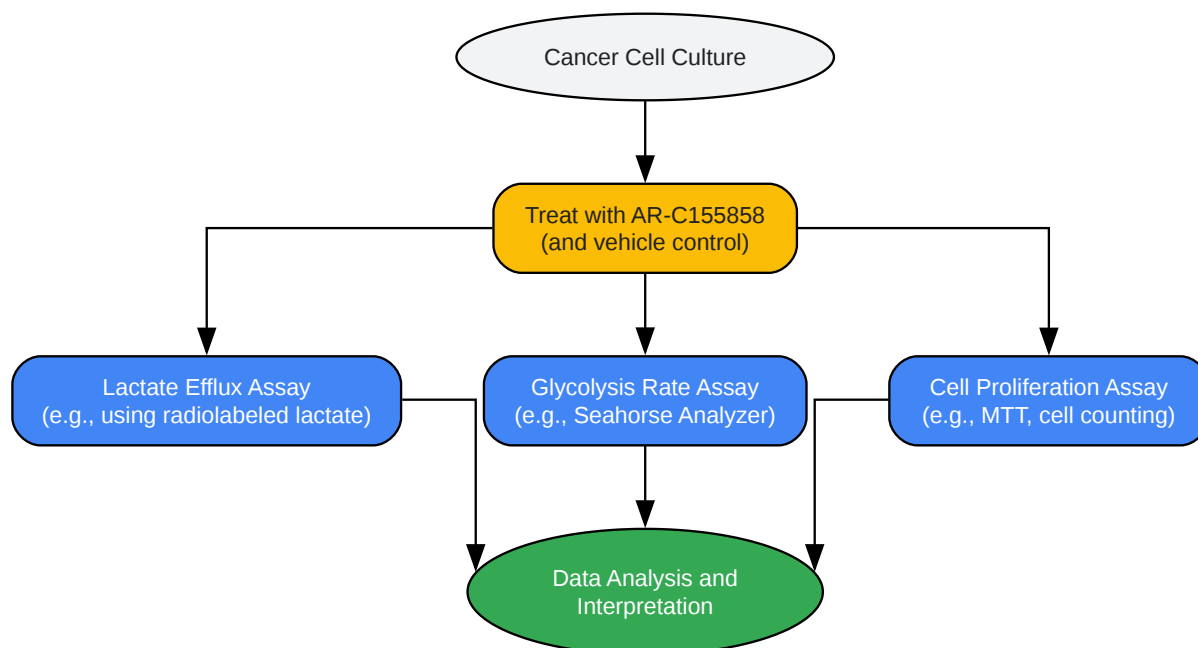
AR-C155858 Inhibition of Lactate Efflux

By inhibiting MCT1 and MCT2, **AR-C155858** blocks the efflux of lactate, leading to its intracellular accumulation. This has several consequences:

- **Inhibition of Glycolysis:** The buildup of intracellular lactate can feedback-inhibit key glycolytic enzymes, thereby reducing the overall rate of glycolysis.
- **Disruption of Intracellular pH:** The accumulation of lactic acid can lead to a decrease in intracellular pH, creating a more acidic intracellular environment that can be detrimental to cell function.
- **Reduced Cancer Cell Proliferation:** By disrupting the metabolic program of cancer cells, **AR-C155858** can inhibit their proliferation.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a typical experimental workflow to investigate the cellular consequences of MCT1/2 inhibition by **AR-C155858**.



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Workflow for Cellular Assays

This workflow allows for a comprehensive evaluation of the on-target effects of **AR-C155858** and its functional consequences on cancer cell metabolism and growth.

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- To cite this document: BenchChem. [AR-C155858: A Potent Inhibitor of Monocarboxylate Transporters MCT1 and MCT2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667588#ar-c155858-ki-value-for-mct1-and-mct2-inhibition]

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